5-Amino-1,3,4-thiadiazole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

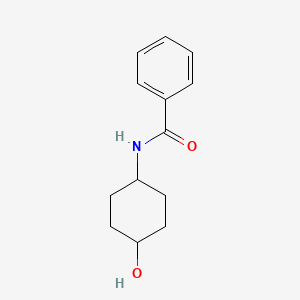

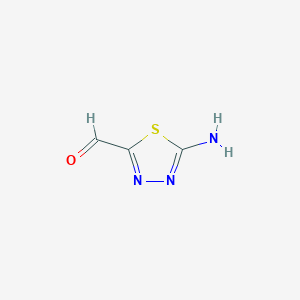

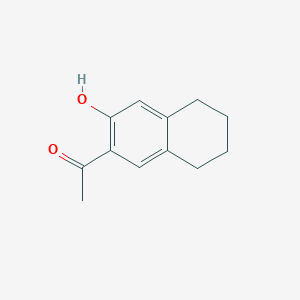

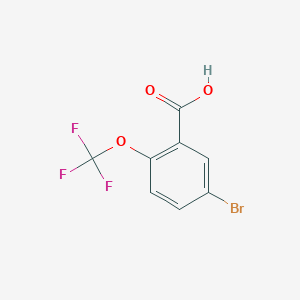

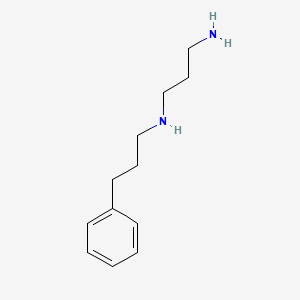

5-Amino-1,3,4-thiadiazole-2-carbaldehyde is a compound with the molecular formula C3H3N3OS . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been achieved by various methods. For instance, a series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol . Another method involves a transition-metal-free S–N bond formation for the synthesis of various 5-amino-1,2,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of 5-Amino-1,3,4-thiadiazole-2-carbaldehyde can be represented by the InChI codeInChI=1S/C3H3N3OS/c4-3-6-5-2 (1-7)8-3/h1H, (H2,4,6) . This compound has a molecular weight of 129.14 g/mol . Chemical Reactions Analysis

5-Amino-1,3,4-thiadiazole-2-carbaldehyde can participate in various chemical reactions. For example, it can be used as a starting material for the synthesis of novel 1,3,4-thiadiazole derivatives . Another study reported a green method for the synthesis of thiadiazoles derivatives using magnesium oxide nanoparticles as heterogeneous basic catalysts .Physical And Chemical Properties Analysis

5-Amino-1,3,4-thiadiazole-2-carbaldehyde has a molecular weight of 129.14 g/mol, an exact mass of 128.99968290 g/mol, and a monoisotopic mass of 128.99968290 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 and a complexity of 98.5 .Aplicaciones Científicas De Investigación

Heterocyclic Building Blocks

“5-Amino-1,3,4-thiadiazole-2-carbaldehyde” is used as a heterocyclic building block in chemistry . Heterocyclic compounds are widely used in various fields of chemistry due to their diverse range of properties. They play a crucial role in the development of pharmaceuticals, agrochemicals, and dyestuffs.

Antifungal Activities

Compounds derived from “5-Amino-1,3,4-thiadiazole-2-carbaldehyde” have shown promising antifungal activities . They have been evaluated against various fungi such as G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) using the poison plate technique .

Synthesis of Complex Molecules

“5-Amino-1,3,4-thiadiazole-2-carbaldehyde” can be used in the synthesis of complex molecules . For example, it can be used in the synthesis of 9-methylthio-7,7-dioxo-7,7 a -dihydro-5-oxo-7λ 6,10-dithia-8,11-diaza-cyclopenta [ b] phenantren-6-one .

Anti-convulsant Activity

Compounds derived from “5-Amino-1,3,4-thiadiazole-2-carbaldehyde” have been used to prepare new amines exhibiting anti-convulsant activity . Anti-convulsants are medications that prevent or reduce the severity of seizures.

Research Use

“5-Amino-1,3,4-thiadiazole-2-carbaldehyde” is primarily used for research purposes . It is often used in laboratories to study its properties and potential applications in various fields.

Unique Molecular Structure

“5-Amino-1,3,4-thiadiazole-2-carbaldehyde” has a unique molecular structure that offers a compelling blend of reactivity and stability . This makes it an interesting subject for

Mecanismo De Acción

Target of Action

5-Amino-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound that can chelate copper ions . It is often used as a copper corrosion inhibitor

Mode of Action

It is known that thiadiazole derivatives, which include 5-amino-1,3,4-thiadiazole-2-carbaldehyde, can interact with various biological targets and cause changes in their function . For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

It is known that thiadiazole derivatives can activate or inhibit various biochemical pathways, leading to a wide range of biological effects .

Result of Action

It is known that thiadiazole derivatives can have a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Direcciones Futuras

1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research could focus on the synthesis of new potent antibacterial and antifungal agents . Another interesting direction could be the development of green methods for the synthesis of thiadiazoles derivatives .

Propiedades

IUPAC Name |

5-amino-1,3,4-thiadiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3OS/c4-3-6-5-2(1-7)8-3/h1H,(H2,4,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDULDRGZKOHUGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449948 |

Source

|

| Record name | 5-amino-1,3,4-thiadiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1,3,4-thiadiazole-2-carbaldehyde | |

CAS RN |

29422-54-6 |

Source

|

| Record name | 5-amino-1,3,4-thiadiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)